Isopropicillin
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Overview
Description
Isopropicillin is a small molecule drug initially developed by Eli Lilly & Co. It is classified as a bacterial penicillin-binding protein (PBP) inhibitor, which means it targets and inhibits PBPs, essential enzymes in bacterial cell wall synthesis. This compound is primarily used in the treatment of infectious diseases .
Preparation Methods
The synthesis of isopropicillin involves several steps, starting with the preparation of the core penicillin structure. The synthetic route typically includes the following steps:
Formation of the Penicillin Core: The core structure of penicillin is synthesized through a series of chemical reactions involving the condensation of 6-aminopenicillanic acid with various acyl chlorides.
Introduction of the Isopropyl Group: The isopropyl group is introduced through a substitution reaction, where the penicillin core reacts with isopropyl halides under basic conditions.
Purification and Crystallization: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Isopropicillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other functional groups.
Scientific Research Applications
Isopropicillin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: this compound is used to study bacterial cell wall synthesis and the role of PBPs in bacterial growth and division.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Mechanism of Action
Isopropicillin exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs). PBPs are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Isopropicillin is similar to other β-lactam antibiotics, such as penicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Penicillin: Both this compound and penicillin inhibit PBPs, but this compound has a broader spectrum of activity against penicillin-resistant bacteria.
Amoxicillin: While amoxicillin is effective against a wide range of bacteria, this compound is specifically designed to target resistant strains, making it more effective in certain clinical scenarios.
Similar compounds include:
- Penicillin
- Amoxicillin
- Ampicillin
- Oxacillin
Properties
CAS No. |
4780-24-9 |
---|---|
Molecular Formula |
C18H22N2O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(2-methyl-2-phenoxypropanoyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-17(2,25-10-8-6-5-7-9-10)16(24)19-11-13(21)20-12(15(22)23)18(3,4)26-14(11)20/h5-9,11-12,14H,1-4H3,(H,19,24)(H,22,23)/t11-,12+,14-/m1/s1 |
InChI Key |
CHEBXWARWMFQKF-MBNYWOFBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Key on ui other cas no. |
4780-24-9 |
Origin of Product |
United States |
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